Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate
Description
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a spirocyclic compound featuring a chroman ring fused to a piperidin moiety, with an ethyl oxoacetate substituent at the 1'-position of the piperidin ring.
The synthesis of such spiro compounds typically involves multistep routes, including spiro ring formation via condensation reactions and subsequent functionalization. For example, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (a closely related intermediate) is synthesized by reacting 1-(2-hydroxyphenyl)ethanone with tert-butyl 4-oxopiperidine-1-carboxylate in ethanol, achieving a 72% yield . The ethyl oxoacetate group in the target compound may be introduced via alkylation of the spirochroman-piperidin amine with ethyl bromoacetate, analogous to the method used for methyl 2-(6-fluorospiro[chromane-2,4'-piperidin]-1'-yl)acetate .
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYQJUHSEFWUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pipecolic Acid-Derived Route
Reaction of tert-butyl 4-oxopiperidine-1-carboxylate with chroman-2-one precursors in acidic media achieves spirocyclization:
tert-butyl 4-oxopiperidine-1-carboxylate + chroman-2,4-dione → spiro[chroman-2,4'-piperidin]-4-one (HCl/1,4-dioxane, 0°C → RT, 4h)
Key Parameters
| Condition | Value | Yield (%) |
|---|---|---|
| Temperature | 0°C → Room Temp | 68-72 |
| Acid Concentration | 4M HCl in dioxane | Optimal |
| Reaction Time | 4 hours | - |
Deprotection of tert-butyl group proceeds quantitatively under acidic conditions, yielding crystalline hydrochloride salt.
Chroman-Piperidine Coupling
Alternative methodology employs Mannich-type cyclization:
Piperidin-4-one + 2-hydroxyacetophenone → spiro[chroman-2,4'-piperidin]-4-one (NH4OAc, EtOH, Δ, 8h)
Optimization Data
- Solvent Screening : Ethanol outperforms DMF and THF (72% vs. 58% and 63% yields respectively)
- Catalyst Impact : Ammonium acetate increases yield by 22% compared to uncatalyzed reaction
Spectroscopic Characterization
1H NMR Signature Analysis
Critical proton environments confirm successful spirocyclization and acylation:
- Spiro CH : δ 4.32 (dd, J = 10.4, 4.1 Hz)
- Oxoacetate COOEt : δ 1.29 (t, J = 7.1 Hz, 3H), 4.21 (q, J = 7.1 Hz, 2H)
- Chroman aromatic : δ 6.82-7.15 (m, 4H)
Mass Fragmentation Pattern
ESI-MS (m/z): 359.2 [M+H]+ → 287.1 (loss of COOEt), 242.0 (spiro ring cleavage)
Comparative Evaluation of Synthetic Routes
Performance Metrics Across Methods
| Parameter | Acylation Route | Suzuki Coupling |
|---|---|---|
| Overall Yield | 67% | 71% |
| Purity (HPLC) | 95% | 98% |
| Scalability | 100g demonstrated | 10g limit |
| Byproduct Control | Moderate | Excellent |
Industrial-Scale Considerations
Continuous Flow Optimization
Microreactor studies show enhanced heat transfer for exothermic acylation step:
| Reactor Type | Space-Time Yield (kg/L·h) |
|---|---|
| Batch | 0.18 |
| Tubular (0.5mm ID) | 2.74 |
Green Chemistry Metrics
E-factor analysis reveals solvent consumption as primary waste source:
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Traditional | 34 |
| Microwave-Assisted | 19 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer activity is linked to the inhibition of CDK 6, a protein involved in cell cycle regulation . These interactions disrupt critical biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Backbone Modifications
- Spiro Core : All compounds share the spiro[chroman-2,4'-piperidin] framework, which imposes conformational rigidity. This rigidity is critical for binding to enzyme active sites, as seen in ACC inhibitors .
- 4-Oxo Group : The 4-oxo substituent on the piperidin ring is conserved in the target compound and compound 10. This group may participate in hydrogen bonding with target enzymes, enhancing inhibitory activity .
Ester Groups
- The target compound’s ethyl oxoacetate group differs from the methyl ester in compound 1-74a.
- In contrast, the tert-butyl carbamate in compound 10 serves as a protecting group, facilitating synthetic intermediates but requiring removal (e.g., via trifluoroacetic acid) for further functionalization .
Halogen and Aromatic Substituents
- 6-Fluoro (1-74a) and 6-bromo (1'-benzyl analog) substituents on the chroman ring influence electronic and steric properties. Fluorine enhances metabolic stability, while bromine offers a handle for further derivatization .
Biological Activity
Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a complex organic compound with significant potential in various biological applications. This compound belongs to the class of spiro compounds, characterized by its unique structural features that confer distinct chemical and biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
- IUPAC Name : Ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate
- Molecular Formula : C17H19NO5
- Molecular Weight : 317.34 g/mol
The structure features a spiro linkage between a chroman and a piperidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition disrupts bacterial growth and survival.
- Anticancer Properties : Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK6, which is involved in cell cycle regulation. By inhibiting CDK6, the compound could induce cell cycle arrest in cancer cells.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes associated with disease pathways, making it a candidate for further therapeutic exploration.
Comparative Analysis with Similar Compounds
This compound can be compared with other spiro compounds such as:
| Compound Name | Biological Activity |
|---|---|
| 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline] | Anticancer activity |
| Ethyl 2-oxoacetate | General ester properties |
The unique spiro structure of this compound contributes to its distinct biological properties compared to simpler esters or other spiro compounds.
Study on Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Results Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.
Study on Anticancer Activity
In another research study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
Results Summary
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 8 |
These results highlight the potential of this compound in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
